
9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium is a complex organic molecule with significant applications in various scientific fields It is known for its unique chemical structure, which includes multiple functional groups such as carboxylic acids, chlorides, and methylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium involves several steps, starting with the preparation of the core xanthylium structure. The process typically includes:
Formation of the Xanthylium Core: This step involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions to form the xanthylium core.
Introduction of Functional Groups: The carboxylic acid and chloride groups are introduced through electrophilic aromatic substitution reactions.
Methylation: The methylamino groups are added via nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a fluorescent dye. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)xanthylium
- 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(dimethylamino)xanthylium
Uniqueness
Compared to similar compounds, 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium stands out due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
分子式 |
C25H21Cl2N2O5+ |
|---|---|
分子量 |
500.3 g/mol |
IUPAC名 |
[9-(2,4-dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-6-(methylamino)xanthen-3-ylidene]-methylazanium |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-10-5-12-18(8-16(10)28-3)34-19-9-17(29-4)11(2)6-13(19)20(12)21-15(26)7-14(24(30)31)23(27)22(21)25(32)33/h5-9,28H,1-4H3,(H,30,31)(H,32,33)/p+1 |
InChIキー |
UZHZQAVKWBAMOZ-UHFFFAOYSA-O |
正規SMILES |
CC1=CC2=C(C=C1NC)OC3=CC(=[NH+]C)C(=CC3=C2C4=C(C=C(C(=C4C(=O)O)Cl)C(=O)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



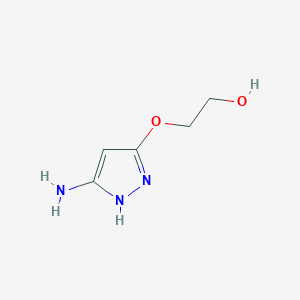
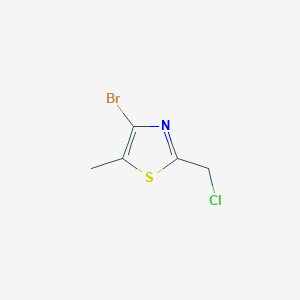
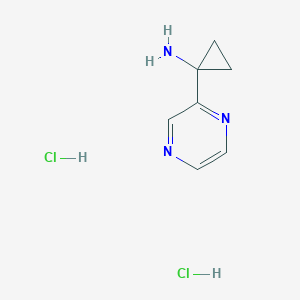

![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
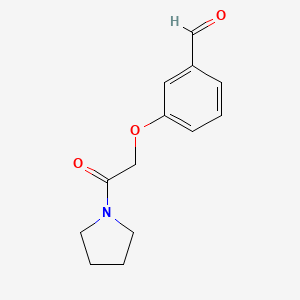

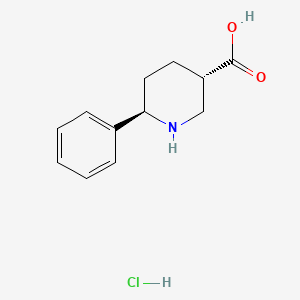
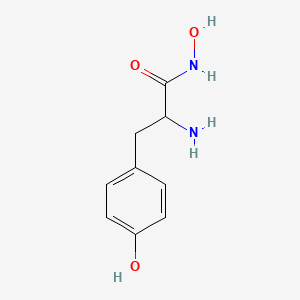
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)

